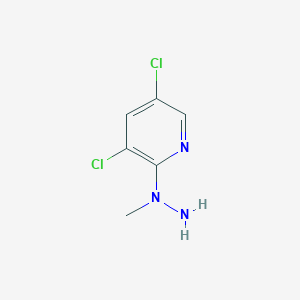
3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine is a halogenated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of chlorine atoms and a methylhydrazino group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine typically involves the reaction of 3,5-dichloropyridine with methylhydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methylhydrazino group can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, oxidized derivatives, and reduced derivatives. These products can be further utilized in various applications in chemistry and industry .
Scientific Research Applications
3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of chlorine atoms and the methylhydrazino group allows for specific interactions with biological molecules, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-pyridone
- 2,3,5-Trichloropyridine
- 3,5-Dichloro-2-arylpyridines
Comparison
Compared to similar compounds, 3,5-Dichloro-2-(1-methylhydrazin-1-YL)pyridine is unique due to the presence of the methylhydrazino group. This functional group imparts distinct chemical properties and reactivity, making it more versatile for various applications. Additionally, the compound’s ability to undergo specific chemical reactions and its potential biological activities further highlight its uniqueness .
Properties
Molecular Formula |
C6H7Cl2N3 |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(9)6-5(8)2-4(7)3-10-6/h2-3H,9H2,1H3 |
InChI Key |
OHJGQSJKCOISDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















